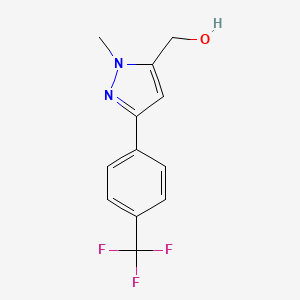

(1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-YL)methanol

Description

Properties

IUPAC Name |

[2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O/c1-17-10(7-18)6-11(16-17)8-2-4-9(5-3-8)12(13,14)15/h2-6,18H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFNWGFKSVNBTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Aspects of the Preparation Method

- Solvent Usage : REAC1 is performed in an aqueous medium without the addition of other solvents besides water. In some instances, ethanol formed during REAC1 or added separately may be present as the only other solvent besides water. The methyl hydrazine is used as an aqueous solution. The water present during REAC1 comes from the aqueous methyl hydrazine, without any additional water being added.

- Solvent Addition : A solvent (SOLV1) may be added after REAC1 or after DIST1, with a preference for addition after DIST1. SOLV1 can be selected from ethyl acetate, butyl acetate, valeronitrile, chlorobenzene, dichlorobenzene, 1,2-dichloroethane, and mixtures thereof; more preferably, SOLV1 is selected from ethyl acetate, valeronitrile and 1,2-dichloroethane.

- Isolation and Purification : The compound of formula (1) can be isolated and purified using methods known in the art, such as cooling, filtration, washing after filtration, and drying. Crystallization of the product occurs after REAC1, during or after DIST1, or during or after cooling.

- Reactants : Compound of formula (1), compound of formula (2), and compound of formula (3) are known compounds that are commercially available or can be produced using known methods.

- Selectivity : Selectivity is defined as the ratio of compound of formula (1) to compound of formula (2), determined by NMR.

- Catalyst Use : Example 2 involved repeating Example 1 with the modification of using trifluoroacetic acid (0.1 eq) instead of sulfuric acid (0.09 eq). The purity of the product was determined to be 99.7% w/w by 1H-NMR.

Synthesis and Antifungal Activity of Pyrazole-4-Carboxamide Derivatives

A series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized, characterized by spectral data (1H-NMR, 13C-NMR, IR, MS) and elemental analysis, and bioassayed in vitro against three kinds of phytopathogenic fungi (Gibberella zeae, Fusarium oxysporum, Cytospora mandshurica). Some synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibited moderate antifungal activities.

- Compounds 6a , 6b , and 6c displayed more than 50% inhibition activities against G. zeae at 100 µg/mL, better than the commercial fungicides carboxin and boscalid.

Synthetic Protocols

- Intermediate 2 Preparation : Compound 2 was prepared by reacting compound 1 with hydrazine hydrate.

- Intermediates 3 and 7 Synthesis : Intermediates 3 and 7 were synthesized from ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (2 ) using different methods. Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (3 ) was prepared via substitution reaction of 2 with iodomethane, and ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (7 ) was synthesized by a Suzuki coupling reaction of 2 with phenylboronic acid.

- Pyrazole Acids 4 and 8 : Intermediates 3 and 7 reacted with lithium hydroxide in THF to afford pyrazole acids 4 and 8 , respectively.

- Pyrazole Acid Chlorides 5 and 9 : Compounds 4 and 8 were refluxed in SOCl2 to give pyrazole acid chlorides 5 and 9 .

- Final Compounds 6a–l and 10a–k : Compounds 6a –l and 10a –k were obtained by reaction of 5 or 9 with different substituted pyridylamines.

Antifungal Activity Analysis

Most synthesized compounds possessed antifungal activity, with some exhibiting moderate activity.

- 6a , 6b, and 6c showed more than 50% inhibition activity against G. zeae at 100 µg/mL, superior to carboxin and boscalid.

- Compound 6a exhibited inhibition rates of 73.2% against G. zeae, 53.5% against F. oxysporum, and 48.7% against C. mandshurica, better than other compounds.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-YL)methanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group can enhance the biological activity and stability of the molecules, making it a candidate for drug development.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit antifungal, anti-inflammatory, or antitumor activities .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and functional materials. Its unique chemical properties make it suitable for applications in crop protection and the creation of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of (1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-YL)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ in substituent positions, functional groups, and electronic properties. Key examples include:

Physicochemical Properties

- Hydrophilicity/Lipophilicity : The hydroxymethyl group in the target compound increases water solubility compared to analogs like 10d (), which has a nitro group (logP ~2.5 vs. ~3.2) .

- Electronic Effects: The trifluoromethyl group in the target compound is strongly electron-withdrawing, similar to analogs in and , but differs from electron-donating groups like phenoxy () .

Biological Activity

(1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-YL)methanol, a compound belonging to the pyrazole class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C11H10F3N3O

- Molecular Weight : 241.22 g/mol

- CAS Number : Not available

- IUPAC Name : this compound

Synthesis

The synthesis of pyrazole derivatives, including this compound, typically involves the reaction of appropriate hydrazones with carbonyl compounds. The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity and biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1H-pyrazole structure have shown efficacy against various cancer cell lines, including:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Cancer | A549 | 10.5 |

| Breast Cancer | MDA-MB-231 | 8.2 |

| Liver Cancer | HepG2 | 12.0 |

| Colorectal Cancer | HCT116 | 15.0 |

The mechanism of action is often linked to the inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies show that pyrazole derivatives exhibit potent activity against Gram-positive bacteria, particularly Staphylococcus aureus:

- Minimum Inhibitory Concentration (MIC) : 0.25 µg/mL

- Bactericidal Effect : Effective in time-kill assays against stationary phase cells

- Biofilm Formation Inhibition : Moderate inhibition observed .

Study 1: Anticancer Efficacy

In a study evaluating a series of pyrazole derivatives, this compound was found to inhibit cell proliferation in MDA-MB-231 cells with an IC50 value of 8.2 µM. The study utilized flow cytometry to assess cell cycle distribution and found a significant increase in G2/M phase arrest .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of various pyrazole derivatives against Staphylococcus aureus demonstrated that this compound exhibited an MIC of 0.25 µg/mL, showcasing its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-YL)methanol?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, reacting (1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid with appropriate aryl halides under Pd catalysis yields the pyrazole core. Subsequent hydroxylation or reduction steps introduce the methanol moiety. Purification via silica gel chromatography (e.g., Petroleum ether/EtOAc 5:5) is critical for isolating the product in high yield (84%) .

- Key Reagents : Boronic acids, Pd catalysts (e.g., Pd(PPh₃)₄), and column chromatography solvents.

Q. How is the compound characterized structurally and chemically?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or MeOD) confirm substituent positions and purity. For instance, δ 7.31–7.10 ppm (aromatic protons) and δ 3.67 ppm (methyl group) are diagnostic .

- HPLC/MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₂F₃N₂O: 285.09; observed: 285.10) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared against theoretical values to confirm stoichiometry .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : The compound exhibits antiviral potential by targeting viral polymerases or proteases. For example, derivatives with hydroxymethyl groups showed inhibitory activity against Plasmodium falciparum Prolyl-tRNA-synthetase (IC₅₀ < 1 µM) and rhinovirus replication (EC₅₀ = 0.2 µM) .

- Screening Assays : Enzyme-linked immunosorbent assays (ELISA) and cell-based cytopathic effect (CPE) reduction assays are used to quantify activity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- Data Collection : High-resolution single-crystal X-ray diffraction (SCXRD) at synchrotron facilities (λ = 0.7–1.0 Å) provides anisotropic displacement parameters.

- Refinement : SHELXL refines structures using iterative least-squares methods, incorporating hydrogen atom positions from difference Fourier maps. Twinning and disorder are addressed with the TWIN and PART commands .

- Visualization : ORTEP-3 generates thermal ellipsoid plots, highlighting steric effects of the trifluoromethyl group .

Q. What strategies optimize structure-activity relationships (SAR) for antiviral derivatives?

- Methodological Answer :

- Substituent Variation : Replacing the hydroxymethyl group with azido or amino moieties (e.g., via isocyanate coupling) modulates solubility and target affinity .

- Bioisosteres : Trifluoroborate intermediates (e.g., potassium trifluoro(1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)borate) enhance metabolic stability .

- Pharmacokinetic Profiling : Microsomal stability assays (e.g., human liver microsomes) and LogP measurements predict in vivo behavior .

Q. How can computational modeling guide the design of pyrazole-based inhibitors?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to viral polymerases (e.g., measles virus RdRp). The trifluoromethyl group often occupies hydrophobic pockets .

- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometries and calculate HOMO-LUMO gaps, which correlate with electron-withdrawing effects of substituents .

Q. What are the electronic properties of this compound in material science applications?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.